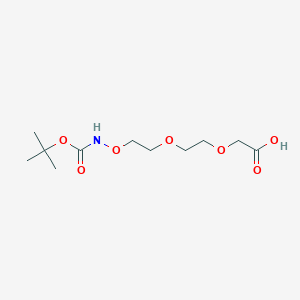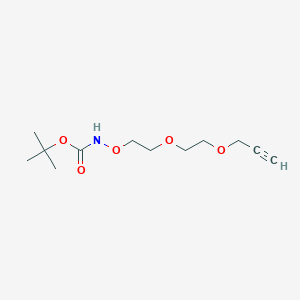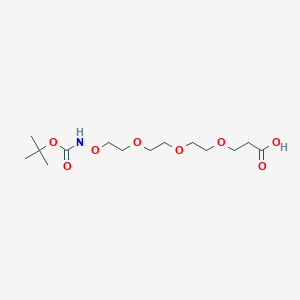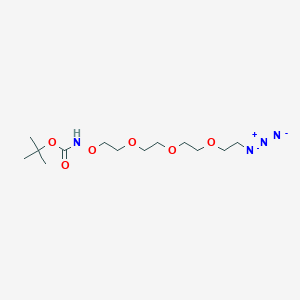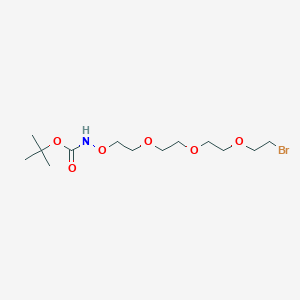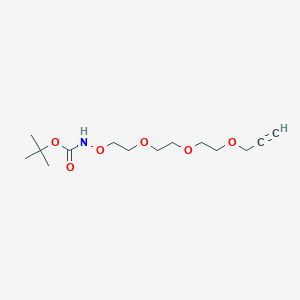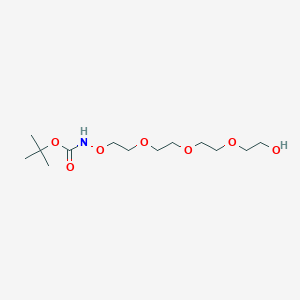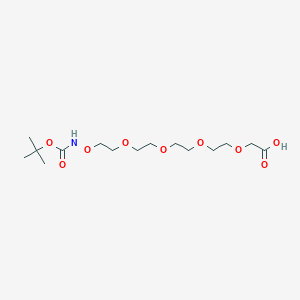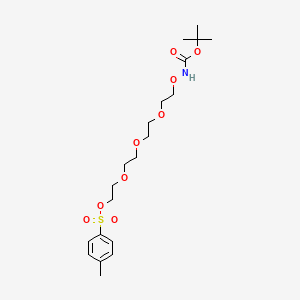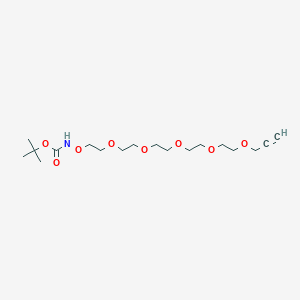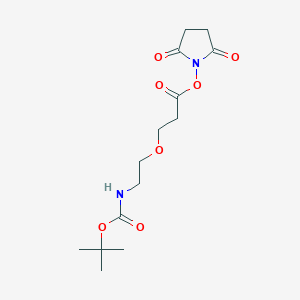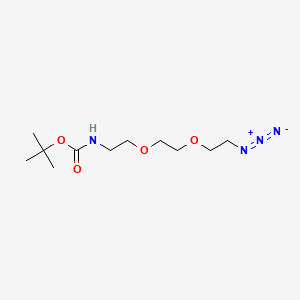![molecular formula C28H30F2N6O8S B611267 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside CAS No. 1450824-22-2](/img/structure/B611267.png)
3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside
Overview
Description
Mechanism of Action
Target of Action
TD139 primarily targets Galectin-3 (Gal-3) , a β-galactoside-binding lectin . Gal-3 plays a key role in various pathological disorders, including fibrosis, inflammation, cancer, and metabolic diseases . It is considered to be pro-inflammatory and contributes to the regulation of innate immune responses .
Mode of Action
TD139 acts as a potent inhibitor of Gal-3 . It binds to human Gal-3 with high affinity , thereby blocking its function . This inhibition reduces the pro-inflammatory and pro-fibrotic activities of Gal-3 .
Biochemical Pathways
The inhibition of Gal-3 by TD139 impacts several biochemical pathways. It reduces Gal-3-induced neutrophil activation, monocyte IL-8 secretion, T cell apoptosis, and the upregulation of pro-inflammatory genes encoding for IL-8, TNFα, IL-6 in alveolar epithelial cells . These changes contribute to the reduction of inflammation and fibrosis .
Pharmacokinetics
TD139 is rapidly absorbed, with mean time taken to reach maximum plasma concentration (Cmax) values ranging from 0.6 to 3 hours, and a plasma half-life (T1/2) of 8 hours . The concentration of TD139 in the lung is >567-fold higher than in the blood, indicating a high level of bioavailability in the target organ .
Result of Action
The action of TD139 results in the suppression of Gal-3 expression on bronchoalveolar lavage macrophages and a decrease in plasma biomarkers associated with idiopathic pulmonary fibrosis (IPF) progression . These biomarkers include platelet-derived growth factor-BB, plasminogen activator inhibitor-1, Gal-3, CCL18, and YKL-40 .
Action Environment
The action of TD139 is influenced by the environment within the lungs. The compound is formulated for inhalation, which enables direct targeting of the fibrotic tissue in the lungs, while minimizing systemic exposure . This approach enhances the efficacy of TD139 and reduces potential side effects .
Biochemical Analysis
Biochemical Properties
TD139 has been shown to interact with Galectin-3, a β-galactoside-binding lectin . It binds to human Galectin-3 with high affinity but has lower affinity towards mouse and rat homologs . This interaction is crucial in its role as an inhibitor, affecting the function of Galectin-3 .
Cellular Effects
TD139 has been shown to exhibit effects on key cell types involved in IPF: it modulates macrophage phenotype and Galectin-3 expression, reduces the effects of key profibrotic growth factors that act on myofibroblasts, and inhibits epithelial–mesenchymal transition . In patients with IPF, TD139 was shown to suppress Galectin-3 expression on bronchoalveolar lavage macrophages .
Molecular Mechanism
The molecular mechanism of TD139 involves its binding to Galectin-3. A single amino acid change corresponding to A146 in human Galectin-3 is sufficient for the observed reduction in the binding affinity of TD139 . This binding interaction is crucial for its inhibitory effect on Galectin-3 .
Temporal Effects in Laboratory Settings
In a phase 1/2a clinical study, TD139 was administered once daily for 14 days . It was well tolerated with no significant treatment-related side-effects. TD139 was rapidly absorbed, with mean time taken to reach maximum plasma concentration values ranging from 0.6 to 3 hours and a plasma half-life of 8 hours .
Dosage Effects in Animal Models
While specific dosage effects of TD139 in animal models are not mentioned in the search results, it has been shown that genetic targeting or pharmacological inhibition of Galectin-3, which TD139 does, dampens microglia reactivity and delays retinal degeneration in mouse models .
Metabolic Pathways
The specific metabolic pathways that TD139 is involved in are not mentioned in the search results. It is known that TD139 inhibits Galectin-3, which has been associated with a spectrum of fibrotic diseases .
Transport and Distribution
TD139 is well distributed in the body after administration. The concentration of TD139 in the lung was found to be more than 567-fold higher than in the blood, with systemic exposure predicting exposure in the target compartment .
Subcellular Localization
The specific subcellular localization of TD139 is not mentioned in the search results. Galectin-3, the target of TD139, is found in both intracellular milieu and extracellular space .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of olitigaltin involves the formation of a bis-galactopyranosyl sulfane structure. The key steps include the glycosylation of galactopyranosyl units with a triazole moiety and subsequent sulfane linkage formation . The reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as trifluoromethanesulfonic acid, to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production of olitigaltin would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Olitigaltin undergoes various chemical reactions, including:
Oxidation: Olitigaltin can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of olitigaltin can lead to the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted triazole derivatives .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
TD139: Another galectin-3 inhibitor with similar therapeutic applications in idiopathic pulmonary fibrosis.
GB0139: A galectin-3 inhibitor developed by Galecto Biotech with similar mechanisms of action.
Uniqueness
Olitigaltin is unique due to its specific bis-galactopyranosyl sulfane structure, which provides high affinity and selectivity for galectin-3. This structural uniqueness contributes to its potent inhibitory effects and therapeutic potential .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-2-[(2S,3R,4S,5R,6R)-4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30F2N6O8S/c29-15-5-1-3-13(7-15)17-9-35(33-31-17)21-23(39)19(11-37)43-27(25(21)41)45-28-26(42)22(24(40)20(12-38)44-28)36-10-18(32-34-36)14-4-2-6-16(30)8-14/h1-10,19-28,37-42H,11-12H2/t19-,20-,21+,22+,23+,24+,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIDGBAHDZEYMT-MQFIMZJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)C3C(C(OC(C3O)SC4C(C(C(C(O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)C2=CN(N=N2)[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)S[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)N5C=C(N=N5)C6=CC(=CC=C6)F)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30F2N6O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450824-22-2 | |
| Record name | Olitigaltin [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1450824222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TD-139 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12895 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLITIGALTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Y0GUO72B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



